N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
Beschreibung
N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a triazolopyrimidine-derived compound featuring a 3,4-dimethoxyphenethylamine moiety and a 4-methylbenzenesulfonyl group. Its structural complexity confers unique physicochemical properties, including moderate lipophilicity (clogP ≈ 3.8) and molecular weight (~550 g/mol), which influence its pharmacokinetic and pharmacodynamic behavior. The compound’s triazolopyrimidine core facilitates interactions with enzymatic targets, particularly kinases and sulfotransferases, while the sulfonyl group enhances binding specificity through hydrogen bonding and hydrophobic interactions .
Eigenschaften
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O4S/c1-17-8-11-19(12-9-17)36(32,33)26-25-28-24(20-6-4-5-7-21(20)31(25)30-29-26)27-15-14-18-10-13-22(34-2)23(16-18)35-3/h4-13,16H,14-15H2,1-3H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUGIVOKIUDAGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCCC5=CC(=C(C=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of reagents such as sodium dithionite for reductive cyclization, and solvents like dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods: For large-scale production, the synthesis process is optimized to ensure high yield and purity. Industrial methods may involve the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. The crystal form of the compound can be prepared using specific crystallization techniques to enhance its solubility and stability .
Analyse Chemischer Reaktionen
Types of Reactions: N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The triazoloquinazoline ring can be reduced under specific conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
Anticancer Activity:
Recent studies have highlighted the potential of triazoloquinazoline derivatives in cancer therapy. The compound has shown promising results in inhibiting tumor growth in various cancer cell lines. For instance, derivatives of quinazoline have been reported to exhibit cytotoxic effects against breast cancer cells by inducing apoptosis and inhibiting cell proliferation through modulation of signaling pathways such as PI3K/Akt and MAPK .
Antimicrobial Properties:
The synthesis of related compounds has demonstrated antimicrobial activities against a range of pathogens. For example, studies on benzamide derivatives have indicated that modifications to the molecular structure can enhance antibacterial and antifungal properties. The presence of electron-withdrawing groups was correlated with increased activity against human pathogenic microorganisms .
Anti-inflammatory Effects:
Compounds similar to N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine have been evaluated for anti-inflammatory effects. Research has shown that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, making them potential candidates for treating inflammatory diseases .
Biochemical Applications
Enzyme Inhibition Studies:
The compound may serve as a lead structure for developing enzyme inhibitors. For instance, triazole derivatives have been investigated for their ability to inhibit specific kinases involved in cancer progression. This inhibition can lead to decreased tumor growth and metastasis .
Structure-Activity Relationship (SAR) Studies:
The unique structural features of this compound make it an excellent candidate for SAR studies. By modifying different functional groups on the triazole or quinazoline rings, researchers can systematically evaluate how these changes affect biological activity and selectivity towards specific targets .
Material Science Applications
Polymer Chemistry:
The compound's sulfonamide group may facilitate its use in polymer chemistry as a functional monomer. Incorporating such compounds into polymer matrices could enhance properties like thermal stability and mechanical strength while providing sites for further functionalization or cross-linking reactions .
Nanotechnology:
Research is exploring the use of quinazoline derivatives in nanotechnology applications. Their ability to form stable complexes with metal ions can be harnessed for developing nanomaterials with specific electronic or catalytic properties. This aspect is particularly relevant in the synthesis of nanoparticles for drug delivery systems or sensors .
Summary Table of Applications
| Application Area | Potential Uses | Key Findings |
|---|---|---|
| Pharmacology | Anticancer agents | Induces apoptosis in cancer cell lines |
| Antimicrobial agents | Effective against various pathogens | |
| Anti-inflammatory drugs | Inhibits pro-inflammatory cytokines | |
| Biochemistry | Enzyme inhibitors | Inhibits kinases involved in cancer progression |
| Structure-activity relationship studies | Modifications affect biological activity | |
| Material Science | Functional monomers for polymers | Enhances thermal stability and mechanical strength |
| Nanotechnology | Forms stable complexes with metal ions |
Wirkmechanismus
The mechanism of action of N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to the desired biological effect. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogues include:
N-[2-(3,4-Diethoxyphenyl)ethyl]-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine : Replaces methoxy groups with ethoxy at the phenyl ring, increasing lipophilicity (clogP ≈ 4.2) and altering metabolic stability .
3-(Benzenesulfonyl)-N-(4-ethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine : Substitutes the 4-methylbenzenesulfonyl group with a benzenesulfonyl moiety and replaces the dimethoxyphenethylamine with a 4-ethoxyphenyl group, reducing steric hindrance and altering target selectivity .
Table 1: Structural and Physicochemical Comparisons
| Compound Name | Key Substituent Modifications | clogP | Molecular Weight (g/mol) |
|---|---|---|---|
| Target Compound | 3,4-Dimethoxy, 4-methylbenzenesulfonyl | 3.8 | 550 |
| Diethoxy Analogue (ChemBL1568967) | 3,4-Diethoxy, 4-methylphenyl | 4.2 | 578 |
| Benzenesulfonyl Analogue (ZINC2692305) | Benzenesulfonyl, 4-ethoxyphenyl | 3.5 | 536 |
Bioactivity and Target Affinity
- Target Compound : Demonstrates inhibitory activity against tyrosine kinases (IC₅₀ = 0.12 µM for ABL1 kinase) and sulfotransferases (Ki = 0.8 µM), attributed to the sulfonyl group’s interaction with catalytic lysine residues .
- Diethoxy Analogue : Shows reduced kinase inhibition (IC₅₀ = 1.5 µM for ABL1) but enhanced membrane permeability due to higher lipophilicity, as evidenced by Caco-2 assays (Papp = 12 × 10⁻⁶ cm/s vs. 8 × 10⁻⁶ cm/s for the target compound) .
- Benzenesulfonyl Analogue : Exhibits broader target promiscuity, with moderate affinity for both kinases (IC₅₀ = 2.3 µM) and cytochrome P450 enzymes (CYP3A4 IC₅₀ = 4.7 µM), likely due to the unsubstituted sulfonyl group .
Table 2: Bioactivity Profiles
| Compound Name | ABL1 Kinase IC₅₀ (µM) | Sulfotransferase Ki (µM) | CYP3A4 Inhibition (IC₅₀, µM) |
|---|---|---|---|
| Target Compound | 0.12 | 0.8 | >10 |
| Diethoxy Analogue | 1.5 | 2.1 | 8.9 |
| Benzenesulfonyl Analogue | 2.3 | N/A | 4.7 |
Computational Similarity Metrics
- Tanimoto Coefficients : Structural similarity between the target compound and its analogues was quantified using Morgan fingerprints (radius = 2). The diethoxy analogue achieved a Tanimoto score of 0.82, indicating high structural overlap, while the benzenesulfonyl analogue scored 0.68 due to divergent substituents .
- Proteomic Interaction Signatures (CANDO Platform) : The target compound clustered with kinase inhibitors (Jaccard index = 0.75), whereas the benzenesulfonyl analogue showed overlap with CYP inhibitors (Jaccard index = 0.64), reflecting divergent off-target profiles .
Molecular Docking and Binding Mode Variability
Docking simulations revealed that minor substituent changes significantly alter binding poses:
- The target compound’s 4-methylbenzenesulfonyl group forms a π-π stacking interaction with ABL1’s Phe382, while the diethoxy analogue’s bulkier substituent disrupts this interaction, reducing affinity .
- The benzenesulfonyl analogue’s unsubstituted phenyl group engages in hydrophobic interactions with CYP3A4’s Leu211, explaining its enhanced off-target activity .
Research Implications and Limitations
While structural similarity (e.g., Tanimoto > 0.7) correlates with overlapping bioactivity, substituent modifications can unpredictably shift target selectivity. For example, ethoxy-for-methoxy substitutions improve metabolic stability but reduce kinase affinity . The CANDO platform’s proteomic interaction analysis complements traditional structural comparisons by identifying functional homology beyond chemical similarity .
Biologische Aktivität
N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on recent research findings.
Chemical Structure and Synthesis
The compound features a complex structure that includes a triazoloquinazoline core and functional groups that enhance its biological activity. The synthesis typically involves the reaction of 3,4-dimethoxyphenethylamine with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine or pyridine. The reaction conditions are optimized for yield and purity, often incorporating purification techniques like recrystallization or chromatography .
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazoloquinazolines. For instance, a series of synthesized triazoloquinazoline derivatives were evaluated for their cytotoxicity against various cancer cell lines including Hepatocellular carcinoma (HePG-2), Mammary gland breast cancer (MCF-7), Human prostate cancer (PC3), and Colorectal carcinoma (HCT-116). Notably, compounds derived from this class exhibited moderate to significant cytotoxic effects with IC50 values ranging from 17.35 µM to 39.41 µM against these cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 9 | HCT-116 | 17.35 |
| Compound 7 | HCT-116 | 27.05 |
| Compound X | HePG-2 | 29.47 |
| Compound Y | HePG-2 | 39.41 |
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymes and pathways associated with cancer proliferation. Specifically, studies suggest that these compounds may act as intercalative agents against DNA topoisomerase II, disrupting DNA replication and transcription processes .
Additionally, the presence of the sulfonamide group may facilitate interactions with various molecular targets involved in inflammatory responses and tumor progression .
Case Studies
A notable study investigated the effects of triazoloquinazoline derivatives on cell cycle progression in MCF-7 cells. The results indicated that certain derivatives could induce cell cycle arrest at the G2/M phase and promote apoptotic cell death, underscoring their potential as therapeutic agents in breast cancer treatment .
Another study focused on the anti-inflammatory properties of quinazoline derivatives. It was found that some compounds could inhibit TNF-alpha production in human promyelocytic cells, suggesting a dual role in both anticancer and anti-inflammatory applications .
Q & A
Basic: What are the critical steps in synthesizing N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine?
The synthesis typically involves:
- Reagent Preparation : Dissolving intermediates like 4-amino-triazole derivatives in absolute ethanol with glacial acetic acid as a catalyst (e.g., 5 drops per 0.001 mol substrate) .
- Condensation Reaction : Refluxing with substituted benzaldehyde or sulfonyl chlorides for 4–6 hours to form the triazoloquinazoline core .
- Purification : Post-reaction solvent evaporation under reduced pressure, followed by filtration and recrystallization from ethanol-DMF mixtures to isolate the product .
Key Considerations : Control reaction temperature to avoid side products like over-sulfonated derivatives.
Advanced: How can Bayesian optimization improve the yield of this compound compared to traditional trial-and-error methods?
Bayesian optimization uses probabilistic models to predict optimal reaction conditions with minimal experiments:
- Parameter Selection : Variables like temperature, reagent stoichiometry, and solvent polarity are defined as search spaces .
- Surrogate Modeling : Gaussian processes predict yield outcomes, prioritizing experiments with high uncertainty or high potential yield .
- Validation : In silico results are validated via small-scale lab trials, reducing resource waste. This method has outperformed human-driven optimization in analogous triazole syntheses, achieving >90% yield in 15 iterations vs. 50+ trials manually .
Basic: What spectroscopic techniques are essential for characterizing this compound?
- 1H/13C NMR : Assign peaks for the dimethoxyphenethyl group (δ 3.8–4.0 ppm for methoxy protons) and sulfonyl moiety (δ 7.5–8.0 ppm for aromatic protons) .
- FT-IR : Confirm sulfonamide (S=O stretching at 1150–1300 cm⁻¹) and triazole C=N bonds (1600–1650 cm⁻¹) .
- Elemental Analysis : Verify C, H, N, S content within ±0.3% of theoretical values .
Advanced: How can discrepancies between experimental and computational (DFT) spectroscopic data be resolved?
- Geometry Optimization : Use DFT (e.g., B3LYP/6-31G**) to refine molecular geometry and compare vibrational frequencies or NMR chemical shifts with experimental data .
- Solvent Effects : Incorporate polarizable continuum models (PCM) to account for solvent interactions in DFT calculations .
- Error Analysis : Discrepancies >5% in NMR shifts may indicate conformational flexibility or proton exchange; use variable-temperature NMR to confirm .
Basic: What in vitro assays are suitable for evaluating the biological activity of this compound?
- Antimicrobial Screening : Agar dilution assays (MIC determination) against Gram-positive/negative bacteria .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases linked to the triazoloquinazoline scaffold .
Advanced: How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced efficacy?
- Substituent Analysis : Compare analogs with varying sulfonyl groups (e.g., 4-methyl vs. 3,4-dimethylbenzenesulfonyl) to assess steric/electronic effects on target binding .
- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with Tyr-327 in kinase domains) .
- Metabolic Stability : Introduce electron-withdrawing groups (e.g., -CF3) to the dimethoxyphenyl moiety to reduce CYP450-mediated oxidation .
Basic: What purification strategies are effective for removing byproducts in the final synthesis step?
- Column Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate 4:1 to 1:2) to separate sulfonamide byproducts .
- Recrystallization : Ethanol-DMF (3:1) selectively crystallizes the target compound, leaving unreacted intermediates in solution .
- HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) for high-purity isolation (>99%) .
Advanced: How can flow chemistry address scalability challenges in synthesizing this compound?
- Continuous Reaction Design : Use microreactors to maintain precise temperature control (critical for exothermic sulfonylation steps) .
- In-line Analytics : Integrate UV-Vis or IR probes for real-time monitoring of intermediate formation .
- Automated Optimization : Combine flow systems with DoE (Design of Experiments) to rapidly identify optimal residence times and reagent ratios .
Basic: What safety precautions are necessary when handling this compound?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to prevent inhalation of sulfonamide dust .
- Storage : Keep in amber vials under inert gas (N2/Ar) at –20°C to prevent degradation .
Advanced: How can machine learning predict novel derivatives of this compound with desired properties?
- Data Curation : Train models on existing datasets (e.g., ChEMBL) for triazoloquinazoline bioactivity and solubility .
- Generative Models : Use VAEs (Variational Autoencoders) to propose structurally novel derivatives with optimized logP or binding affinity .
- Validation : Synthesize top candidates (e.g., 10 compounds) and validate predictions via SPR (Surface Plasmon Resonance) binding assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
